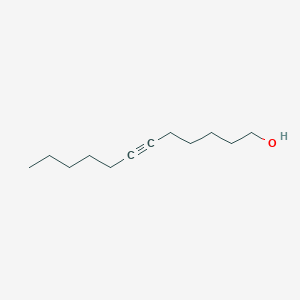
Dodec-6-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodec-6-YN-1-OL is an organic compound with the molecular formula C12H22O It belongs to the class of acetylenic compounds, characterized by the presence of a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodec-6-YN-1-OL can be synthesized through several methods. One common approach involves the partial reduction of dodec-6-yne using a suitable reducing agent. Another method includes the hydroboration-oxidation of dodec-6-yne, where the alkyne is first converted to an alkylborane intermediate, which is then oxidized to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Dodec-6-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodec-6-ynoic acid.
Reduction: It can be reduced to form dodec-6-ene-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Dodec-6-ynoic acid.
Reduction: Dodec-6-ene-1-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Dodec-6-YN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetylenic substrates.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dodec-6-YN-1-OL involves its interaction with various molecular targets. The triple bond in the compound makes it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dodec-10-YN-1-OL: Similar structure but with the triple bond at a different position.
Dodec-11-YN-1-OL: Another isomer with the triple bond at the 11th position.
Tetradec-11-en-1-ol: A related compound with a double bond instead of a triple bond
Uniqueness
Dodec-6-YN-1-OL is unique due to the position of its triple bond and hydroxyl group, which confer specific reactivity and properties. This makes it valuable in various synthetic applications where other isomers may not be suitable.
Propiedades
Número CAS |
77389-11-8 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
dodec-6-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8-12H2,1H3 |
Clave InChI |
DSZKDJNELXRCSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


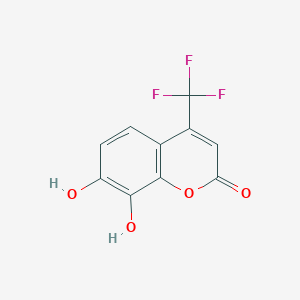
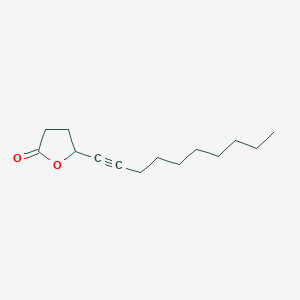
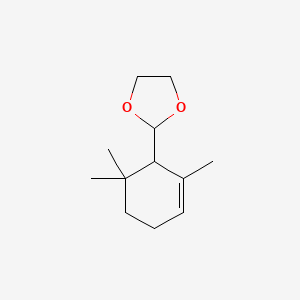
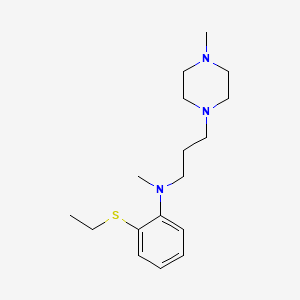
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
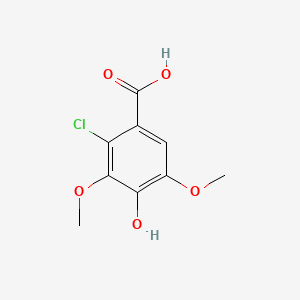
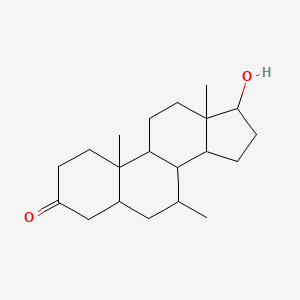
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
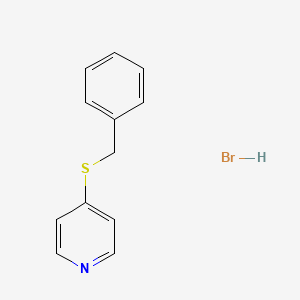
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
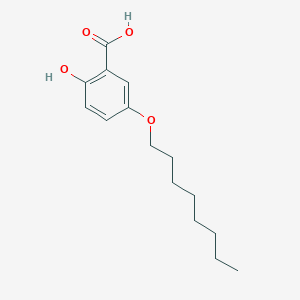
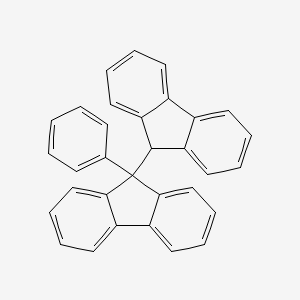
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
